tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate
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Overview
Description
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate 4-methylbenzenesulfonate is unique due to its specific spiro structure and the presence of both tert-butyl and 4-methylbenzenesulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C7H8O3S/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h13H,4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXAMGUNFFNNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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